2-Phenylpropyl isobutyrate

Catalog No.
S1925293
CAS No.
65813-53-8
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropyl isobutyrate

CAS Number

65813-53-8

Product Name

2-Phenylpropyl isobutyrate

IUPAC Name

2-phenylpropyl 2-methylpropanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

LZTCJUAHYXNKRE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC(C)C1=CC=CC=C1

solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)C(=O)OCC(C)C1=CC=CC=C1

The exact mass of the compound 2-Phenylpropyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenylpropyl isobutyrate (CAS: 65813-53-8) is a synthetic fragrance ingredient prized for its complex aromatic profile. It is primarily characterized by a powerful and diffusive sweet, floral scent with distinct notes of hyacinth and narcissus, complemented by fruity, apricot-like undertones and green topnotes [1]. This specific combination of olfactory characteristics positions it as a valuable component for building sophisticated floral and fruity accords in fine fragrances and functional perfumery, such as soaps and detergents [2]. Its performance is defined not just by its scent, but by its ability to impart a natural-smelling and persistent character to a formulation.

In fragrance formulation, minor changes in molecular structure can lead to significant and unpredictable shifts in olfactory character, intensity, and physical properties. Substituting 2-Phenylpropyl isobutyrate with a close structural isomer, such as 1-phenyl-2-propyl isobutyrate, results in a demonstrably less intense and less natural aroma profile [1]. Likewise, replacing it with a more common linear-chain analog like phenethyl isobutyrate creates a dramatic loss in fragrance longevity and substantivity. Such differences are critical in product development, as they directly impact the final character and performance of the scented product, making direct, cost-driven substitution a high-risk decision that necessitates complete reformulation and re-evaluation.

Superior Aroma Profile and Persistence vs. Structural Isomer

In a direct organoleptic comparison, 2-Phenylpropyl isobutyrate was described as possessing a more intense, more natural, and more persistent sweet, floral (hyacinth-narcissus), and fruity (apricot-like) aroma than its structural isomer, 1-phenyl-2-propyl isobutyrate [1]. This highlights the critical importance of the precise branching structure for achieving the desired olfactory impact.

Evidence DimensionOdor Profile and Persistence
Target Compound DataMore intense, more natural, and more persistent floral-fruity aroma
Comparator Or Baseline1-phenyl-2-propyl isobutyrate: Weaker and less natural aroma
Quantified DifferenceQualitatively superior on three key fragrance metrics (intensity, natural character, persistence)
ConditionsOrganoleptic evaluation by trained perfumers

This evidence justifies the selection of this specific isomer for creating high-quality, authentic, and impactful floral-fruity fragrances where generic substitutes would fail to deliver the same character.

Exceptional Fragrance Longevity: A 14-Fold Increase in Substantivity Over a Common Substitute

2-Phenylpropyl isobutyrate demonstrates dramatically superior longevity compared to the widely used floral ester, phenethyl isobutyrate. Data from fragrance industry databases show the substantivity of 2-Phenylpropyl isobutyrate on a standard smelling blotter is 168 hours, whereas phenethyl isobutyrate lasts for only 12 hours under the same conditions [REFS-1, REFS-2].

Evidence DimensionSubstantivity on blotter (hours)
Target Compound Data168 hours
Comparator Or BaselinePhenethyl isobutyrate: 12 hours
Quantified Difference14-fold (1400%) increase in fragrance duration
ConditionsStandard fragrance blotter evaluation

For applications requiring long-lasting scent, such as fabric softeners, soaps, or fine perfumes, this 14-fold increase in tenacity provides a significant performance advantage and a clear justification for its procurement over less substantive alternatives.

Anchor for Long-Lasting White Floral Accords in Fine Perfumery

The combination of a unique, intense hyacinth-narcissus profile and exceptional 168-hour substantivity makes this compound an ideal choice for building the core of high-end floral fragrances, ensuring the signature scent remains true and persistent on the skin [1].

High-Substantivity Fragrance for Rinse-Off Products (Soaps, Body Washes)

Its superior tenacity allows the fragrance to effectively adhere to skin and hair from rinse-off systems. This provides a lasting floral-fruity scent experience long after use, a key performance indicator for consumer preference in personal care products [2].

Delivering Persistent Floralcy in Fabric Care Formulations

The 14-fold longevity advantage over common esters makes it highly suitable for laundry detergents and fabric softeners. It ensures the fragrance survives the washing and drying process to deliver a noticeable and pleasant aroma on dry textiles, enhancing the consumer perception of cleanliness and freshness [2].

Physical Description

Colourless liquid; Fruity floral aroma

XLogP3

3.4

Density

d 0.97
0.971-0.977

Other CAS

65813-53-8

Wikipedia

2-phenylpropyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 2-phenylpropyl ester: INACTIVE

Dates

Last modified: 08-16-2023

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